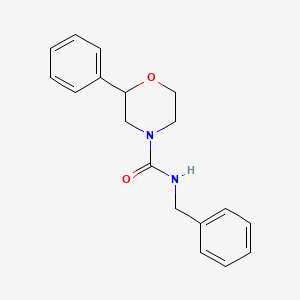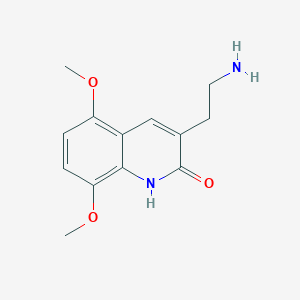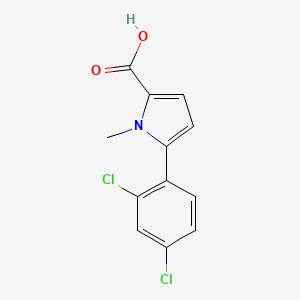![molecular formula C13H17NO2 B6524670 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one CAS No. 1017445-54-3](/img/structure/B6524670.png)
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one (HMPMP) is a synthetic compound that has been developed and studied for its potential applications in the scientific research field. HMPMP is an off-white crystalline solid that has been used as a precursor in the synthesis of various compounds, including pharmaceuticals and other organic molecules. Its structure is similar to that of other pyrrolidin-2-ones, but it has a unique combination of hydroxymethyl and methylphenyl groups. HMPMP has been studied for its potential applications in the scientific research field, due to its unique properties and potential for use in various laboratory experiments.
科学研究应用
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has been studied for its potential applications in the scientific research field. It has been used as a precursor in the synthesis of various compounds, including pharmaceuticals and other organic molecules. It has also been used as a reagent in organic synthesis, as it can be used to form a variety of different compounds. In addition, this compound has been studied for its potential use as an inhibitor of enzymes, such as cytochrome P450 and other enzymes involved in drug metabolism.
作用机制
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one is believed to act as an inhibitor of enzymes involved in drug metabolism. It has been shown to inhibit the activity of cytochrome P450, a family of enzymes involved in the metabolism of drugs. This compound is believed to interact with the active site of the enzyme, preventing it from binding to its substrate and thus inhibiting its activity. In addition, this compound has also been shown to inhibit other enzymes involved in drug metabolism, such as glucuronyl transferase and aryl hydrocarbon hydroxylase.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 and other enzymes. In addition, this compound has been shown to inhibit the release of histamine from mast cells, which may be beneficial in the treatment of allergies. It has also been shown to inhibit the proliferation of cancer cells, which may be beneficial in the treatment of certain types of cancers.
实验室实验的优点和局限性
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has several advantages and limitations for use in laboratory experiments. Its synthesis is relatively simple, and it produces a high yield of this compound. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is toxic, and it should be handled with care in the laboratory. In addition, its effects on enzymes involved in drug metabolism may be unpredictable, and it should be used with caution in experiments involving drug metabolism.
未来方向
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has potential for use in many different scientific research applications. It can be used as a reagent in organic synthesis, and it can also be used as an inhibitor of enzymes involved in drug metabolism. In addition, its potential for use in the treatment of allergies and certain types of cancers should be further explored. Finally, its potential for use in other laboratory experiments should be investigated, as it may prove to be a useful tool in the scientific research field.
合成方法
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one is synthesized using a two-step process. In the first step, a 3-methylphenylmethyl chloride is reacted with an aqueous solution of potassium hydroxide to form a 3-methylphenylmethyl potassium salt. In the second step, this salt is then reacted with pyrrolidin-2-one in the presence of a catalyst, such as a palladium or platinum catalyst, to form this compound. This two-step process is relatively simple, and it produces a high yield of this compound.
属性
IUPAC Name |
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-2-4-11(5-10)7-14-8-12(9-15)6-13(14)16/h2-5,12,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCKUANIVKICSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(CC2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B6524593.png)
![3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline](/img/structure/B6524598.png)
![3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline](/img/structure/B6524601.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524608.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524619.png)
![1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524626.png)
![2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine](/img/structure/B6524636.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524656.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6524676.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524686.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524693.png)
